tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride
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Overview
Description
tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a cyclopentapyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by the introduction of the tert-butyl group and the aminomethyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the tert-butyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl substituted hetero-donor compounds, such as tert-butyl (3aS,6R,6aS)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate .
Uniqueness
The uniqueness of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C13H25ClN2O2 |
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Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl (2S,3aS,6aS)-2-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10-,11-;/m0./s1 |
InChI Key |
ZYQDJKCPUHQZSP-AELSBENASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1CN.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2CC1CN.Cl |
Origin of Product |
United States |
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